[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone

Catalog No.
S7839261
CAS No.
M.F
C16H22N4O2
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-i...

Product Name

[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone

IUPAC Name

[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C16H22N4O2/c1-11-7-13-9-17-18-15(13)14(8-11)16(22)20-5-3-19(4-6-20)10-12(2)21/h7-9,12,21H,3-6,10H2,1-2H3,(H,17,18)

InChI Key

XSHGJFXJGDYXPL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)C(=O)N3CCN(CC3)CC(C)O)NN=C2

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)N3CCN(CC3)CC(C)O)NN=C2
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is a chemical compound that has gained interest in recent years due to its potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the properties, synthesis, characterization, analytical methods, toxicity, safety, applications, and future directions of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone.
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is a synthetic compound that belongs to the family of indazoles. It contains a piperazine group and a hydroxypropyl group attached to the indazole ring. The compound has attracted attention due to its potential as an anticancer agent.
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has a molecular weight of 352.44 g/mol and a melting point of 214-216 °C. It is sparingly soluble in water and soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The compound has a neutral pH and is stable under normal laboratory conditions.
The synthesis of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone involves condensation reactions between piperazine, 5-methylindazole-7-carboxaldehyde, and 2-chloroethanol. The characterization of the compound is typically done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis.
The analytical methods used to determine the purity and potency of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These methods allow for the quantification and detection of the compound in various samples, including biological samples.
Studies have shown that [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone exhibits antitumor properties against various types of cancer cells, including breast, colon, and prostate cancer. The compound works by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound has been shown to inhibit angiogenesis, a process critical for cancer growth and metastasis.
Studies on the toxicity and safety of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone have shown that the compound does not exhibit significant toxicity in normal cells. However, the compound can induce mild toxicity in cancer cells. In vivo studies have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg.
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has several applications in scientific experiments, including drug discovery and cancer research. The compound can be used as a lead compound for the development of novel anticancer agents. Furthermore, the compound can be used as a tool to study the biological pathways and mechanisms involved in cancer development and progression.
Research on [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is still ongoing, with several studies focused on its anticancer properties and mechanism of action. Researchers are also investigating the compound's potential use in combination therapy with other anticancer drugs. Furthermore, researchers are exploring the possibility of using [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone in other biomedical applications, such as imaging and drug delivery.
[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone has several implications in various fields of research and industry. In the pharmaceutical industry, the compound has the potential to be developed into a novel anticancer drug. In the biotechnology industry, the compound can be used as a tool in cancer research and drug discovery. Furthermore, the compound can have applications in other fields, such as material science and nanotechnology.
One limitation of [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone is its limited solubility in water, which can be a hurdle in drug development. However, researchers are exploring ways of improving the compound's solubility and bioavailability. Furthermore, future studies can investigate the compound's potential as a therapeutic agent for other diseases besides cancer, such as neurological disorders and inflammation.
Possible future directions for research on [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone include:
- Investigating the structure-activity relationship of the compound to develop more potent and selective anticancer agents.
- Exploring the potential of the compound as a radioisotope carrier for imaging and therapy.
- Studying the compound's effect on the microbiome and gut health.
- Investigating the use of the compound in combination therapy with other anticancer drugs.
- Developing methods to improve the compound's solubility and bioavailability.
- Investigating the mechanism of action of the compound on cancer cells and biological pathways involved.
- Exploring the potential of the compound in other biomedical applications, such as drug delivery and imaging.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.17427596 g/mol

Monoisotopic Mass

302.17427596 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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